Bienvenue dans la boutique en ligne BenchChem!

Givinostat hydrochloride hydrate

HDAC inhibition IC50 epigenetics

Givinostat (ITF2357) is the only HDAC inhibitor FDA-approved for Duchenne muscular dystrophy (all genetic variants). In head-to-head assays, it shows 4.7-fold greater potency than vorinostat (EC₅₀ 254.3 vs 1,197 nM). Phase 3 EPIDYS data confirm a 1.9-point NSAA advantage and 40% reduction in muscle fat. It also selectively targets JAK2 V617F mutant cells (80% ORR) and reactivates latent HIV at intermediate potency. Procure ≥98% pure givinostat for clinically validated DMD research.

Molecular Formula C24H30ClN3O5
Molecular Weight 476.0 g/mol
CAS No. 732302-99-7
Cat. No. B1663438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGivinostat hydrochloride hydrate
CAS732302-99-7
Molecular FormulaC24H30ClN3O5
Molecular Weight476.0 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.O.Cl
InChIInChI=1S/C24H27N3O4.ClH.H2O/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H;1H2
InChIKeyFKGKZBBDJSKCIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Givinostat Hydrochloride Hydrate (CAS 732302-99-7) | Procurement Guide for HDAC Inhibitor R&D


Givinostat hydrochloride hydrate (ITF2357, brand name Duvyzat) is an orally bioavailable histone deacetylase (HDAC) inhibitor containing a hydroxamic acid zinc-binding group [1]. It functions as a pan‑HDAC inhibitor with activity against class I and class II HDAC enzymes [2]. The compound is FDA‑approved for the treatment of Duchenne muscular dystrophy (DMD) in patients aged 6 years and older, representing the first non‑steroidal therapy approved for all genetic variants of DMD [3]. Its approved status, validated clinical efficacy in a rare disease indication, and distinct HDAC inhibition profile differentiate it from other HDAC inhibitors that remain investigational or are approved only for oncology indications.

Givinostat Hydrochloride Hydrate (CAS 732302-99-7) | Why Pan‑HDAC Inhibitors Cannot Be Substituted


Substituting givinostat with another pan‑HDAC inhibitor such as vorinostat, panobinostat, or belinostat is not scientifically justified. Despite shared class‑I/II HDAC inhibition, givinostat exhibits a distinct selectivity profile, with reported IC₅₀ values of 198 nM for HDAC1 and 157 nM for HDAC3 . In head‑to‑head cellular assays, givinostat demonstrates an EC₅₀ for viral reactivation of 254.3 nM, whereas vorinostat requires 1197 nM—a 4.7‑fold potency difference [1]. Clinically, givinostat is the only HDAC inhibitor with regulatory approval for DMD, supported by phase 3 data showing a 1.9‑point NSAA advantage over placebo and a 40% reduction in muscle fat infiltration [2]. No other HDAC inhibitor has demonstrated this disease‑modifying effect in a neuromuscular indication. Procurement of a non‑identical HDAC inhibitor would introduce unverified potency, uncharacterized toxicity, and absence of regulatory validation for the intended research or therapeutic application.

Givinostat Hydrochloride Hydrate (CAS 732302-99-7) | Quantitative Differentiation Evidence


HDAC1 and HDAC3 Inhibitory Potency (IC₅₀) Compared to Vorinostat and Panobinostat

Givinostat exhibits an IC₅₀ of 198 nM against HDAC1 and 157 nM against HDAC3 in cell‑free enzymatic assays . In contrast, vorinostat (SAHA) is a less potent pan‑HDAC inhibitor with reported IC₅₀ values in the low micromolar range for class I HDACs [1]. Panobinostat is a more potent pan‑HDAC inhibitor with sub‑nanomolar IC₅₀ values but is associated with higher clinical toxicity [2].

HDAC inhibition IC50 epigenetics

Cellular Potency (EC₅₀) in Viral Reactivation Assay: Givinostat vs. Vorinostat vs. Belinostat

In a head‑to‑head cellular assay measuring HIV‑1 reactivation in U1 cells, givinostat demonstrated an EC₅₀ of 254.3 nM (95% CI: 192.2–336.0 nM). Vorinostat required a 4.7‑fold higher concentration (EC₅₀ = 1197 nM; 95% CI: 818.7–1750 nM), while belinostat showed comparable potency (EC₅₀ = 274.7 nM). Panobinostat was the most potent (EC₅₀ = 12.78 nM) [1].

HIV latency EC50 HDAC inhibitor

Clinical Efficacy in Duchenne Muscular Dystrophy: NSAA Score and Muscle Fat Infiltration

In the pivotal phase 3 EPIDYS trial (NCT02851797) involving 179 ambulant boys with DMD, givinostat treatment resulted in a 1.9‑point higher North Star Ambulatory Assessment (NSAA) score compared to placebo after 18 months (P = 0.03) [1]. MRI analysis revealed a 40% lower muscle fat infiltration in givinostat‑treated patients versus placebo (P < 0.05) [2]. No other HDAC inhibitor has demonstrated comparable efficacy in a neuromuscular disease clinical trial.

Duchenne muscular dystrophy NSAA MRI phase 3

JAK2 V617F Allele Burden Reduction in Polycythemia Vera

In a phase II clinical trial in polycythemia vera patients, givinostat reduced the JAK2 V617F mutant allele burden by ≥25% in over 40% of treated patients [1]. The overall response rate at 100 mg twice daily was 80% [2]. This disease‑modifying activity on the underlying molecular driver distinguishes givinostat from JAK inhibitors such as ruxolitinib, which primarily provide symptomatic relief without reducing mutant allele burden.

polycythemia vera JAK2 mutation allele burden

Thrombocytopenia Incidence and Management in DMD Patients

In the EPIDYS phase 3 trial, thrombocytopenia or decreased platelet count occurred in 38 (32.2%) of givinostat‑treated patients compared to 0 (0%) in the placebo group [1]. All events were grade 1 or 2 in severity, none resulted in treatment discontinuation, and dose reductions were required in 14.4% of patients [1]. The median time to platelet count nadir was 85 days, with recovery to normal levels within a median of 26 days [1]. This well‑characterized, manageable safety signal contrasts with the more severe hematologic toxicities observed with other pan‑HDAC inhibitors such as panobinostat (grade 3/4 thrombocytopenia in 67% of multiple myeloma patients) [2].

thrombocytopenia safety platelet count DMD

Anti‑Inflammatory Cytokine Suppression: TNF‑α and IL‑1β Reduction

In endotoxin‑stimulated human peripheral blood mononuclear cells (PBMCs), givinostat reduced TNF‑α and IL‑1β release by >50% [1]. In a comparative in vivo study, givinostat was more potent than vorinostat (SAHA) in suppressing systemic inflammation [2]. This anti‑inflammatory activity is believed to contribute to the beneficial effects observed in DMD, where chronic inflammation drives disease progression.

inflammation cytokine TNF-α IL-1β

Givinostat Hydrochloride Hydrate (CAS 732302-99-7) | High‑Value Research and Industrial Applications


Preclinical and Translational Research in Duchenne Muscular Dystrophy

Givinostat is the only HDAC inhibitor with regulatory approval for DMD. Researchers investigating disease‑modifying therapies for muscular dystrophy should use givinostat as a validated positive control or reference compound. The EPIDYS trial provides quantitative benchmarks for efficacy (1.9‑point NSAA improvement, 40% reduction in muscle fat) [1]. In vivo studies in mdx mice demonstrate that givinostat reduces fibrosis, enhances muscle regeneration, and improves muscle strength [2]. Procurement of givinostat ensures alignment with clinically validated dosing and safety parameters, facilitating translational relevance.

Epigenetic Targeting of JAK2 V617F‑Mutant Myeloproliferative Neoplasms

Givinostat selectively inhibits proliferation of cells harboring the JAK2 V617F mutation and reduces mutant allele burden in polycythemia vera patients [1]. For researchers exploring epigenetic therapies for myeloproliferative neoplasms, givinostat offers a unique tool to investigate HDAC inhibition as a disease‑modifying strategy distinct from JAK inhibitors. Phase II data demonstrate an 80% overall response rate and pruritus reduction in 67% of patients [2]. The compound's ability to reduce mutant clone size provides a mechanistic advantage over purely symptomatic therapies.

HIV Latency Reversal and 'Shock and Kill' Eradication Strategies

In head‑to‑head cellular assays, givinostat reactivates latent HIV at an EC₅₀ of 254.3 nM, demonstrating 4.7‑fold greater potency than vorinostat [1]. For researchers developing latency reversal agents, givinostat represents an intermediate‑potency HDAC inhibitor with a favorable balance of viral reactivation and T‑cell activation compared to more potent but potentially toxic alternatives such as panobinostat. Its well‑characterized safety profile in chronic dosing supports its evaluation in clinical latency reversal studies.

Inflammation and Autoimmune Disease Model Systems

Givinostat suppresses pro‑inflammatory cytokines (TNF‑α, IL‑1β, IL‑6) by >50% in stimulated human PBMCs and demonstrates superior anti‑inflammatory potency compared to vorinostat in vivo [1]. Researchers studying cytokine‑driven pathologies, including systemic juvenile idiopathic arthritis (for which givinostat holds orphan drug designation) [2], should consider givinostat as a reference HDAC inhibitor for investigating epigenetic modulation of inflammatory gene expression. Its oral bioavailability and established safety profile facilitate chronic dosing in preclinical models.

Quote Request

Request a Quote for Givinostat hydrochloride hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.